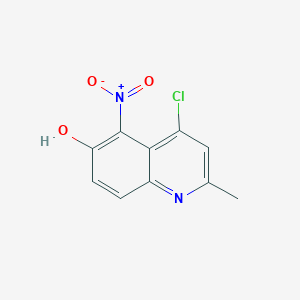

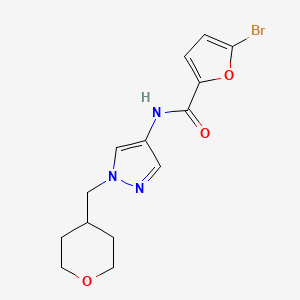

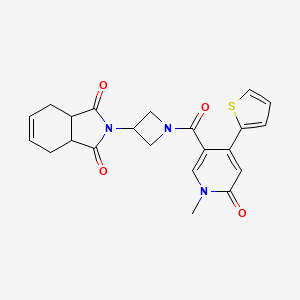

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide, commonly known as BTFC, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a synthetic compound that belongs to the class of piperazine derivatives and has shown potential as a drug candidate for the treatment of various diseases.

Applications De Recherche Scientifique

Central Nervous System (CNS) Acting Drugs

Research has indicated that compounds with azole groups, including benzimidazoles, imidazothiazoles, and imidazoles, are being investigated for their CNS properties. These compounds show promise in treating neurological disorders due to their ability to penetrate the CNS effectively. The synthesis pathways for these compounds involve various chemical reactions, highlighting their potential in developing more potent CNS drugs (S. Saganuwan, 2020).

DNA Binding and Anticancer Activity

Compounds like Hoechst 33258 and its analogues, which include benzimidazole groups, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, chromosome analysis, and as a starting point for rational drug design in cancer therapy (U. Issar & R. Kakkar, 2013).

Inhibition of Coagulation Factor Xa

Research into inhibitors of Factor Xa, which is crucial for the blood coagulation process, has identified small-molecule inhibitors that offer potential as antithrombotic agents. The systematic development of these inhibitors demonstrates their selectivity and efficacy, contributing to advancements in the treatment of thrombotic disorders (H. Pauls & W. R. Ewing, 2001).

Antiepileptic Properties

Zonisamide, a 1,2 benzisoxazole derivative, represents the application of benzazoles in treating epilepsy. It has shown efficacy in various animal models of epilepsy, indicating its potential in blocking seizure discharges and suppressing epileptogenic focus. This illustrates the role of benzazoles and related compounds in developing new antiepileptic drugs (D. Peters & E. Sorkin, 1993).

Development of Antimicrobial Agents

The exploration of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrates the significance of these compounds in medicinal chemistry. Their incorporation into drug design has resulted in molecules with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, highlighting their versatility and potential as antimicrobial agents (T. Ostrowski, 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(4-benzoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6S/c1-18-9-11-20(12-10-18)35(32,33)23(26-22(29)21-8-5-17-34-21)25(31)28-15-13-27(14-16-28)24(30)19-6-3-2-4-7-19/h2-12,17,23H,13-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVEHVDFOYOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2757165.png)